molecular formula C17H12O4 B11847592 6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid CAS No. 61270-45-9

6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid

Cat. No.: B11847592
CAS No.: 61270-45-9
M. Wt: 280.27 g/mol
InChI Key: IXGAVCADMDCZDM-UHFFFAOYSA-N
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Description

6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid is a heterocyclic compound that belongs to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzyl group attached to the chromene core, which enhances its biological properties and makes it a valuable scaffold for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid typically involves the condensation of salicylaldehyde with benzylidene malononitrile, followed by cyclization and oxidation steps. The reaction conditions often include the use of catalysts such as piperidine and solvents like ethanol. The final oxidation step can be achieved using oxidizing agents like potassium permanganate or Jones reagent .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic substitution reactions can occur at the benzyl group or the chromene ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, Jones reagent.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid involves its interaction with specific molecular targets. For instance, as a monoamine oxidase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of neurotransmitters like dopamine and serotonin. This inhibition can lead to increased levels of these neurotransmitters in the brain, which is beneficial in treating neurodegenerative diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Benzyl-4-oxo-4H-chromene-2-carboxylic acid is unique due to the presence of the benzyl group, which enhances its biological activity and makes it a versatile scaffold for drug development. The benzyl group can participate in additional interactions with biological targets, increasing the compound’s potency and selectivity.

Properties

CAS No.

61270-45-9

Molecular Formula

C17H12O4

Molecular Weight

280.27 g/mol

IUPAC Name

6-benzyl-4-oxochromene-2-carboxylic acid

InChI

InChI=1S/C17H12O4/c18-14-10-16(17(19)20)21-15-7-6-12(9-13(14)15)8-11-4-2-1-3-5-11/h1-7,9-10H,8H2,(H,19,20)

InChI Key

IXGAVCADMDCZDM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC3=C(C=C2)OC(=CC3=O)C(=O)O

Origin of Product

United States

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